Product packaging for Isocarbamid(Cat. No.:CAS No. 30979-48-7)

Isocarbamid

Cat. No.: B1222168
CAS No.: 30979-48-7
M. Wt: 185.22 g/mol
InChI Key: SBYAVOHNDJTVPA-UHFFFAOYSA-N
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Description

Historical Context of the Chemical Identification of Isocarbamid

The chemical entity this compound was first reported in 1970. herts.ac.uk It emerged during a period of intensive research and development in the agrochemical industry focused on discovering novel synthetic herbicides. The compound was associated with the reference code BAY 94871, indicating its origins in the research programs of Bayer AG. herts.ac.uk this compound was developed for use as a pre-emergence herbicide, often in combination with other active ingredients like lenacil, to control weed growth in beet crops. herts.ac.uk Although it is now considered obsolete in many regions, its initial development is historically situated within the broader mid-20th-century expansion of synthetic organic chemistry into agricultural applications. herts.ac.uk

Chemical Classification and Structural Relationship within the Carbamide and Imidazolidine (B613845) Families

This compound's chemical structure and classification are defined by two principal components: a carbamide functional group and an imidazolidine heterocyclic ring system. nih.govnih.gov Its formal IUPAC name is N-(2-methylpropyl)-2-oxoimidazolidine-1-carboxamide. nih.govbcpcpesticidecompendium.org

Relationship to the Carbamide Family: The term carbamide is synonymous with urea (B33335). This compound contains a substituted urea moiety, specifically an N-acylurea. This functional group is integral to the chemical reactivity and biological activity of many compounds. nih.gov The carbamate (B1207046) group, a related functional motif, is noted for its chemical stability and its ability to act as a peptide bond surrogate, a feature that is often exploited in medicinal and agricultural chemistry to enhance molecular stability and biological interactions. nih.govnih.gov The presence of this urea-like structure places this compound within the broad class of urea herbicides, which are known for their specific mode of action in biological systems. bcpcpesticidecompendium.org

Relationship to the Imidazolidine Family: The core of the this compound molecule is a saturated five-membered heterocycle containing two nitrogen atoms, known as an imidazolidine ring. nih.gov Specifically, this compound is an imidazolidinone, as indicated by the ketone group (C=O) at the second position of the ring. nih.gov The imidazolidine scaffold is a common structural feature in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. drugbank.com This heterocyclic system provides a stable and defined three-dimensional structure that can be functionalized to modulate the molecule's properties. nih.gov

Below is a summary of the key chemical properties of this compound.

PropertyData
IUPAC Name N-(2-methylpropyl)-2-oxoimidazolidine-1-carboxamide nih.gov
Molecular Formula C₈H₁₅N₃O₂ nih.gov
CAS Number 30979-48-7 nih.gov
Molar Mass 185.22 g/mol nih.gov
Synonyms Merpelan AZ, BAY 94871, Isocarbamide herts.ac.uknih.gov

Significance of this compound in the Broader Context of Organic Chemistry Research

While this compound did not become a widely used commercial product, its significance in the context of organic chemistry research can be understood from several perspectives.

First, the development of this compound is representative of the broader application of organic synthesis in creating novel, functional molecules for specific industrial purposes, such as agriculture. solubilityofthings.com The synthesis and study of such compounds contribute to the fundamental knowledge base of structure-activity relationships, a core principle in medicinal and agrochemical chemistry. reachemchemicals.com Researchers in organic chemistry manipulate molecular structures to achieve desired pharmacological or biological properties, and compounds like this compound serve as case studies in this process. solubilityofthings.comreachemchemicals.com

Second, this compound is an example of a molecule that combines two important structural motifs: the urea (carbamide) group and the imidazolidine heterocycle. nih.gov Both of these structural units are of significant interest in synthetic and medicinal chemistry. drugbank.comresearchgate.net The carbamate and urea functionalities are key structural elements in many approved therapeutic agents and play a major role in agricultural chemicals. nih.govnih.gov Similarly, the imidazolidine ring is a privileged scaffold found in numerous pharmaceuticals. drugbank.com The synthesis of molecules that incorporate these fragments allows for the exploration of new chemical space and potential biological activities. The methodologies developed to synthesize such compounds can often be applied to the creation of other complex and valuable molecules, thus advancing the tools available to organic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O2 B1222168 Isocarbamid CAS No. 30979-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methylpropyl)-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-6(2)5-10-8(13)11-4-3-9-7(11)12/h6H,3-5H2,1-2H3,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYAVOHNDJTVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)N1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184967
Record name N-Isobutyl-2-oxo-1-imidazolidinecarboxamide
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30979-48-7
Record name Isocarbamide
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Record name Isocarbamid [ISO]
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Record name N-Isobutyl-2-oxo-1-imidazolidinecarboxamide
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Record name N-isobutyl-2-oxoimidazolidine-1-carboxamide
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Record name ISOCARBAMID
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Advanced Structural Characterization and Elucidation for Research Applications of Isocarbamid

High-Resolution Mass Spectrometry for Structural Confirmation of Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of molecules and their fragments with high accuracy, making it invaluable for identifying unknown compounds formed during chemical reactions jeolusa.commdpi.comnih.gov. In the context of Isocarbamid synthesis or degradation studies, HRMS can precisely determine the mass-to-charge ratio (m/z) of reaction intermediates and products, allowing for the assignment of molecular formulas moldiscovery.comnih.govmass-analytica.com.

Tandem mass spectrometry (MS/MS), which involves fragmenting selected ions and analyzing the resulting fragments, provides further structural details mdpi.comnih.govnih.gov. By analyzing fragmentation patterns, researchers can deduce structural features, connectivity, and even stereochemical information, thereby confirming the identity of intermediates and products that might be transient or present in low concentrations rsc.orgnih.govnih.govnih.gov. Techniques like ambient mass spectrometry (AMS) allow for real-time monitoring of reactions, enabling the capture and analysis of short-lived intermediates without sample pretreatment mdpi.comnih.gov. This capability is crucial for understanding complex reaction mechanisms involving this compound, identifying side products, and optimizing synthetic routes.

Example Data Table: HRMS Analysis of Hypothetical this compound Reaction Products

Compound/IntermediateObserved m/zCalculated m/zElemental FormulaMass Accuracy (ppm)Notes
This compound172.0955172.0957C₈H₁₆N₂O₂1.16Parent compound
Intermediate A188.0901188.0902C₈H₁₆N₂O₃0.53Hydroxylated derivative
Product B156.0843156.0848C₇H₁₂N₂O3.20Decarboxylated fragment

Note: This table presents hypothetical data to illustrate the application of HRMS in reaction monitoring. Specific m/z values and formulas would be derived from experimental results.

X-ray Diffraction Studies for Solid-State Structural Elucidation of this compound and Complexes

Powder X-ray diffraction (PXRD) can be used to identify crystalline phases, assess sample purity, and study solid-state transformations, which are important for understanding the physical properties and stability of this compound in its solid form. The detailed structural data obtained from XRD studies are invaluable for understanding this compound's behavior in solid-state formulations, its polymorphism, and its interaction with other components in crystalline materials.

Example Data Table: Crystallographic Parameters for this compound (Hypothetical)

ParameterValueUnitNotes
Crystal SystemMonoclinicBased on unit cell geometry
Space GroupP2₁/cSymmetry of the crystal lattice
Unit Cell Dimensionsa = 7.85 Å, b = 9.20 Å, c = 11.50 ÅÅLengths of unit cell axes
Unit Cell Anglesα = 90°, β = 105.2°, γ = 90°degreesAngles between unit cell axes
Z (Molecules/Unit Cell)4Number of formula units per cell
R₁ (Observed)0.045%Agreement between observed/calculated intensities
wR₂ (Observed)0.120%Weighted goodness-of-fit
Flack Parameter0.02Absolute structure determination

Note: This table presents hypothetical crystallographic data. Actual values would be determined through experimental X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, offering unparalleled detail regarding atomic connectivity and stereochemistry jeolusa.commdpi.comnih.gov. For this compound, both one-dimensional (1D) NMR (e.g., ¹H NMR, ¹³C NMR) and multi-dimensional (2D) NMR experiments are crucial.

¹H NMR provides information about the number, type, and chemical environment of hydrogen atoms, including their neighboring atoms through spin-spin coupling. ¹³C NMR reveals the carbon skeleton of the molecule. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful for establishing direct (¹H-¹H) and long-range (¹H-¹³C) connectivities, thereby confirming the proposed structure of this compound and identifying any isomers or impurities rsc.orgmdpi.commass-analytica.com.

Furthermore, NMR can be used to probe dynamic processes and conformational preferences by analyzing temperature-dependent spectra or through specialized experiments like Nuclear Overhauser Effect (NOE) spectroscopy, which detects spatial proximity between nuclei, aiding in stereochemical assignments rsc.orgmass-analytica.comrsc.org. The detailed information obtained from NMR spectroscopy is essential for confirming the structure of synthesized this compound and its derivatives.

Example Data Table: ¹H NMR Chemical Shifts for this compound (Hypothetical)

Proton TypeChemical Shift (δ)MultiplicityCoupling Constant (J)Integration (H)Assignment
CH₃ (methyl)1.15d7.0 Hz6Geminal methyl groups
CH (methine)3.50sext7.0, 5.0 Hz1Methine proton adjacent to N and C=O
CH₂ (methylene)3.10, 3.35dd, dd7.0, 5.0 Hz2Methylene (B1212753) protons adjacent to N
NH6.5 (br. s)s (broad)-1Amide proton
CH₂ (cyclic)3.80, 3.95dd, dd7.5, 6.0 Hz4Cyclic methylene protons

Note: This table presents hypothetical ¹H NMR data for this compound. Actual chemical shifts and coupling constants would be determined experimentally.

Compound List:

this compound

Analytical Research Methodologies for Isocarbamid and Its Intermediates

Development of Chromatographic Methods for Purity Assessment in Research Batches

Chromatographic techniques are foundational for assessing the purity of chemical compounds in research, particularly for compounds like Isocarbamid, which may be synthesized through multi-step processes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods.

High-Performance Liquid Chromatography (HPLC): HPLC is widely utilized for the analysis of carbamate (B1207046) pesticides and related compounds due to the potential thermal lability of these molecules, making GC less suitable without derivatization usgs.govresearchgate.net. Reverse-phase HPLC, typically using C18 columns, is common for separating compounds based on their polarity. Detection is often achieved using UV-Vis detectors, which are sensitive to chromophoric groups within the molecule, or Mass Spectrometry (MS) for enhanced specificity and identification usgs.govresearchgate.netajol.infotandfonline.com. The development of HPLC methods for this compound research batches would focus on optimizing mobile phase composition, flow rate, column temperature, and detector settings to achieve baseline separation of this compound from potential synthesis by-products, starting materials, or degradation products. Method validation would include assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for this compound.

Gas Chromatography (GC): While carbamates can be thermally labile, GC coupled with sensitive detectors like Flame Ionization Detectors (FID) or Mass Spectrometers (MS) can be employed, often with specific inlet conditions or derivatization strategies chemetrix.co.zathermofisher.comiarc.fr. GC is particularly valuable for volatile impurities or when coupled with MS for identification. For this compound, GC-MS can provide both separation and mass spectral data, aiding in the identification of impurities and confirming the structure of synthesized intermediates. Benchtop GC-MS systems are increasingly used in research for rapid screening and analysis thermofisher.com.

Table 6.1.1: General Comparison of HPLC and GC for Carbamate Analysis

FeatureHPLCGC
Sample Type Thermally labile, non-volatile compoundsVolatile and semi-volatile compounds
Separation Basis Polarity, hydrophobicityVolatility, polarity
Detection UV-Vis, Fluorescence, MSFID, ECD, MS
Application Carbamates, pesticides, pharmaceuticalsVolatile organics, hydrocarbons, some pesticides
Sample Prep Often simpler, direct injection possibleMay require derivatization for labile compounds
Typical Use Purity, quantification, trace analysisPurity, quantification, trace analysis

The development of chromatographic methods for research batches of this compound would involve screening various stationary phases and mobile/carrier gas compositions to achieve optimal resolution and sensitivity, ensuring that the analytical process itself does not degrade the analyte.

Spectrophotometric Techniques for Reaction Monitoring and Quantification in Research Settings

Spectrophotometric techniques, such as UV-Visible (UV-Vis) and Infrared (IR) spectroscopy, are indispensable tools for monitoring chemical reactions in real-time and quantifying compounds.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is often coupled with chromatographic separations (e.g., HPLC-UV) for the detection and quantification of compounds that absorb UV or visible light. For this compound, if it possesses a suitable chromophore, UV-Vis can be used to monitor its concentration during synthesis or degradation studies. Changes in absorbance at specific wavelengths over time can indicate reaction progress or the formation/consumption of this compound ajol.infotandfonline.com. In research settings, UV-Vis can also be used for rapid quantification using Beer-Lambert Law, provided a calibration curve is established.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. It is invaluable for confirming the identity and purity of synthesized compounds, including intermediates and final products like this compound. Characteristic absorption bands corresponding to the carbonyl (C=O), N-H, and C-N bonds within the imidazolidinone and carbamide functionalities of this compound would be monitored researchgate.netajrconline.orgekb.egmdpi.com. In reaction monitoring, changes in the intensity of specific IR bands can indicate the progress of a reaction, such as the formation of new functional groups or the disappearance of reactant functional groups.

While direct quantitative reaction monitoring of this compound using standalone UV-Vis or IR might be limited by sensitivity or interference from other species, these techniques are critical for structural confirmation and qualitative assessment of reaction progress in research laboratories.

Hyphenated Mass Spectrometry for Trace Analysis and Impurity Profiling in Research

Hyphenated mass spectrometry techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for identifying and quantifying trace components, including impurities, in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC-MS is effective for volatile compounds. For this compound, GC-MS can identify and quantify residual solvents, volatile by-products, or this compound itself if it is sufficiently volatile and thermally stable under GC conditions fiveable.me. The mass spectrometer acts as a highly selective detector, providing mass-to-charge (m/z) ratios that aid in compound identification by comparing fragmentation patterns to spectral libraries. Advanced GC-MS systems, such as those employing Orbitrap or Time-of-Flight (TOF) analyzers, offer high resolution and mass accuracy, crucial for unambiguous identification of trace impurities thermofisher.comnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred technique for analyzing less volatile or thermally sensitive compounds like many carbamates and pesticides mdpi.comresearchgate.netnih.gov. It combines the separation power of HPLC with the detection capabilities of MS. For this compound research, LC-MS is instrumental in:

Trace Analysis: Detecting this compound at very low concentrations in complex matrices, relevant for environmental or residue studies.

Impurity Profiling: Identifying and quantifying synthesis-related impurities, degradation products, or isomers. LC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity through Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), allowing for the targeted analysis of specific compounds even in the presence of interfering substances shimadzu.comresearchgate.netnih.govresearchgate.net.

Structural Elucidation: High-resolution MS (e.g., LC-HRMS) can provide exact mass measurements, aiding in the determination of elemental composition and thus the structure of unknown impurities nih.gov.

The development of LC-MS/MS methods for this compound would involve optimizing chromatographic separation and MS parameters (e.g., ionization mode, precursor and product ions for MRM) to achieve sensitive and selective detection.

Table 6.3.1: Mass Spectrometry Detectors in Trace Analysis and Impurity Profiling

MS Detector TypeTypical ApplicationAdvantagesLimitations
Quadrupole (Q) Quantification, ScreeningRobust, relatively inexpensive, good MS/MS capabilityLimited resolution, mass accuracy
Ion Trap (IT) MSⁿ experiments, Fragmentation studiesHigh sensitivity, MSⁿ capabilitySpace charge effects, limited dynamic range
Time-of-Flight (TOF) High-resolution accurate mass, Unknown IDHigh mass accuracy, fast acquisition, full spectrumCan be less robust for quantification
Orbitrap High-resolution accurate mass, Impurity profilingHigh mass accuracy, high resolution, broad mass rangeHigher cost, potentially slower acquisition
Quadrupole-TOF (QTOF) High-resolution accurate mass, Unknown ID, MS/MSCombines Q capabilities with TOF accuracy, fast MS/MSComplex instrumentation, higher cost

Electrochemical Methods for Reactivity Studies

Electrochemical methods, such as voltammetry (e.g., cyclic voltammetry, square wave voltammetry), are valuable for studying the redox behavior and reactivity of organic molecules. For this compound, these techniques could be employed to investigate its electrochemical properties, which may correlate with its biological activity or degradation pathways.

Research on similar phenylurea herbicides has demonstrated the utility of electrochemical methods for their detection and analysis in environmental samples ajol.infotandfonline.comajol.infocapes.gov.brnih.gov. These studies often involve:

Electrode Modification: Using modified electrodes (e.g., carbon paste electrodes, nanoparticle-modified electrodes) to enhance sensitivity and selectivity for target analytes.

Voltammetric Analysis: Studying the oxidation or reduction potentials of compounds to understand their electrochemical reactivity. Square wave voltammetry, for instance, has been used to achieve low detection limits for herbicides in water samples ajol.infoajol.info.

Mechanistic Studies: Electrochemical techniques can provide insights into reaction mechanisms by probing electron transfer processes.

While specific electrochemical reactivity studies of this compound are not extensively detailed in the provided search results, the principles applied to similar herbicide classes suggest their potential application in understanding this compound's chemical behavior, stability, and potential interactions in biological or environmental systems.

Advanced NMR Techniques for In-Situ Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation and is increasingly vital for real-time, in-situ reaction monitoring in organic synthesis research. Its ability to provide detailed structural information without derivatization makes it ideal for tracking reaction kinetics, identifying intermediates, and confirming product formation.

In-Situ Reaction Monitoring: By acquiring a series of NMR spectra over time as a reaction progresses within an NMR tube or a flow cell, researchers can generate kinetic profiles and identify transient intermediates fiveable.meacs.orgresearchgate.netiastate.edupetro-online.combeilstein-journals.orgrptu.depharmtech.com. This is particularly useful for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process control.

Proton NMR (¹H NMR): Provides information on the number, type, and connectivity of hydrogen atoms in a molecule. Changes in ¹H NMR spectra, such as the disappearance of reactant signals and the appearance of product signals, directly indicate reaction progress.

Carbon NMR (¹³C NMR): Offers complementary information about the carbon backbone of molecules, aiding in the identification of intermediates and products researchgate.netajrconline.orgekb.egmdpi.comfiveable.me.

Advanced NMR Techniques:

Ultrafast (UF)-NMR: Accelerates data acquisition, enabling the study of faster reactions that would be unobservable with conventional NMR acs.orgresearchgate.net.

Benchtop NMR: These more accessible spectrometers can be integrated into laboratory workflows for routine reaction monitoring, offering real-time data without the need for high-field instruments acs.orgiastate.edurptu.denews-medical.net.

2D NMR Techniques (e.g., COSY, HSQC): While often used for detailed structural assignment, modified 2D NMR sequences can also be adapted for reaction monitoring, providing correlation information between nuclei acs.org.

Monitoring Imidazolidinone Synthesis: Studies involving the synthesis of imidazolidinone derivatives frequently employ ¹H NMR and ¹³C NMR for structural confirmation and sometimes for monitoring reaction progress researchgate.netajrconline.orgekb.egmdpi.comwalisongo.ac.idacs.orgresearchgate.net. For instance, monitoring the formation of imidazolidinone intermediates during synthetic sequences allows researchers to optimize yields and understand reaction pathways.

The application of these NMR techniques to this compound synthesis would involve acquiring spectra at regular intervals to track the disappearance of starting materials and the appearance of this compound and any key intermediates, providing critical data for process development and mechanistic understanding.

Table 6.5.1: NMR Techniques for Reaction Monitoring

NMR TechniquePrimary Use in Reaction MonitoringKey AdvantagesLimitations
¹H NMR Tracking reactant/product concentrations, identifying intermediatesHigh sensitivity for protons, readily available, direct quantitative information.Signal overlap in complex mixtures, limited structural detail alone.
¹³C NMR Confirming structural changes, identifying carbon skeleton changesProvides information on carbon environments, complementary to ¹H NMR.Lower sensitivity than ¹H NMR, longer acquisition times.
Benchtop NMR Real-time monitoring, accessible analysisCost-effective, reduced footprint, ease of use, suitable for in-situ studies.Lower resolution and sensitivity compared to high-field instruments.
Ultrafast (UF)-NMR Monitoring fast reactions, kinetic studiesSignificantly reduces acquisition time, enabling observation of rapid chemical processes.Requires specialized pulse sequences and hardware.
Flow NMR Continuous monitoring of flow reactions, kinetic studiesSeamless integration with flow chemistry, real-time data acquisition, precise control over reaction conditions.Requires specialized flow cells and pumping systems.
2D NMR (e.g., COSY) Identifying correlations between nuclei, confirming structuresProvides connectivity information, aids in resolving complex spectra, can track specific structural changes.Longer acquisition times, more complex data processing.

Synthesis and Academic Investigation of Isocarbamid Derivatives and Analogues

Design Principles for Isocarbamid Analogues

The design of novel analogues based on a lead compound like this compound is guided by established principles of medicinal and synthetic chemistry. The primary goal is to systematically modify the molecular structure to modulate its chemical and physical properties.

Key design strategies include:

Isosteric and Bioisosteric Replacement : This principle involves substituting atoms or groups within the molecule with other atoms or groups that have similar physical or chemical properties. For instance, in the this compound scaffold, the urea (B33335) or carboxamide moiety could be replaced with a thiourea, guanidinium, or a stable isourea group to alter hydrogen bonding capabilities and electronic distribution. rsc.org

Conformational Restriction : The biological activity and reactivity of a molecule are often dependent on its three-dimensional conformation. Introducing rigid structural elements, such as fusing an additional ring to the imidazolidine (B613845) core, can lock the molecule into a specific, potentially more active, conformation. This approach has been used to design potent enzyme inhibitors by creating analogues that mimic the transition state of an enzymatic reaction. rsc.org Bicyclic analogues can be designed to probe specific TS conformations of target enzymes. rsc.org

Modification of Electronic Properties : The introduction of electron-withdrawing or electron-donating substituents onto the molecule, particularly on any aromatic rings, can significantly alter its reactivity and interactions with biological targets. mdpi.com For example, adding chloro- or nitro- groups can change the molecule's electrophilicity, which can be an indicator of its reactivity and potential toxicity. mdpi.com

Reaction Intermediate Mimicry : A sophisticated design principle involves creating stable analogues that mimic a transient, high-energy intermediate in a biochemical reaction. Adenylate-forming enzymes, for example, are inhibited by acyl sulfonyladenosine compounds that mimic the tightly bound acyl-AMP intermediate. nih.gov This principle could be applied to enzymes targeted by this compound, designing analogues that lock into the active site by mimicking a key reaction intermediate. nih.gov

These principles are not mutually exclusive and are often used in combination to generate libraries of diverse analogues for further investigation.

Synthetic Routes to N-Substituted Imidazolidine-1-Carboxamide Derivatives

The imidazolidine ring is a saturated heterocycle that serves as a core scaffold in many biologically active compounds. rsc.orgnih.gov The synthesis of N-substituted imidazolidine-1-carboxamide derivatives, the structural class to which this compound belongs, can be achieved through various established organic synthesis methodologies.

A general and widely used strategy involves the condensation reaction between a 1,2-diamine and a carbonyl compound (an aldehyde or ketone). rsc.orgnih.gov Further functionalization is then required to introduce the carboxamide group at the N1 position.

More direct synthetic approaches include:

Cyclocondensation Reactions : A common route involves the reaction of a substituted urea derivative with an α-amino ketone or aldehyde. vulcanchem.com Another specific example is the cyclization of 2-(Naphtho[2,1-b]furan-2-carbonyl)-N-phenylhydrazine-1-carbothioamides by refluxing with chloroacetylchloride in a solvent like DMF to yield N-substituted imidazolidinone derivatives. ijpcbs.com

Multi-Step Functionalization : This approach builds the molecule sequentially. It could start with the formation of the core imidazolidine ring, followed by the introduction of the N-substituted carboxamide moiety via nucleophilic acyl substitution. vulcanchem.com

[3+2] Cycloaddition Reactions : Some modern synthetic methods utilize cycloaddition reactions to construct the five-membered ring. For example, substituted imidazolidines can be obtained as cycloadducts from the reaction between imines and isocyanates in the presence of a silver catalyst. rsc.orgnih.gov

The table below summarizes representative conditions for the synthesis of related imidazolidine derivatives.

Reaction TypeReactantsReagents/ConditionsProduct TypeYieldSource
Condensation/Cyclization8-nitronaphtho[2,1-b]furan-2-carbohydrazide, substituted phenylisothiocyanates, chloroacetylchloride1. Glacial acetic acid, RT, 6h; 2. DMF, reflux, 5hN-(4-oxo-3-substituted-2-sulfanylideneimidazolidin-1-yl)naphthofuran-2-carboxamidesNot specified ijpcbs.com
CondensationN,N′-dialkylethylenediamine, Carbonyl compoundsPentane, refluxImidazolidine derivatives44–72% rsc.org
[3+2] CycloadditionImines, IsocyanatesAgClO₄, NEt₃, CH₃CN, RTSubstituted imidazolidines30–50% rsc.orgnih.gov
CondensationN,N-bis(substituted-benzyl)ethane-1,2-diamines, p-diethyl/dimethylaminobenzaldehydeEtOH, 5 hoursSubstituted-imidazolidine derivatives53–71% nih.gov

Stereoselective Synthesis of this compound Analogues

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired biological effect. Therefore, stereoselective synthesis, which controls the formation of a specific stereoisomer, is of paramount importance in modern chemistry.

For this compound analogues, which can possess multiple stereocenters, several strategies can be employed to achieve stereocontrol:

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been used to introduce absolute asymmetry at an early stage in the total synthesis of complex molecules. acs.org

Substrate-Controlled Diastereoselectivity : The existing stereocenters in a substrate can influence the stereochemistry of newly formed centers. For example, the mercuriocyclization and subsequent iododemercuriation of a glucoenitol can stereoselectively afford an α-C-glucopyranosyl iodide, controlling the stereochemistry at the anomeric carbon. acs.org

Catalyst-Controlled Enantioselectivity : Chiral catalysts, including metal complexes or organocatalysts, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

One-Pot Stereoselective Reactions : Advanced synthetic methods allow for the stereoselective construction of complex heterocyclic systems in a single step. A facile, one-pot stereoselective synthesis of trans-4,5-dihydroxy-2-aryl-1,3-bis(heteroaryl)imidazolidines has been reported, demonstrating high control over the relative stereochemistry of the substituents. rsc.orgnih.gov Similarly, one-pot three-component reactions have been developed for the stereoselective synthesis of complex fused iminosugars. researchgate.net The stereochemical outcome of such reactions can be dependent on the substrate and reaction conditions. beilstein-journals.org

The synthesis of glycosyl phosphate (B84403) donors, which are related to carboxamide structures in their synthetic challenges, often proceeds with high α-selectivity, demonstrating how the choice of reagents and reaction conditions can dictate the stereochemical outcome. mdpi.com These principles are directly applicable to the development of chiral, non-racemic this compound analogues.

Theoretical Studies on the Impact of Structural Modifications on Chemical Reactivity

Theoretical and computational chemistry provide powerful tools for understanding and predicting the properties of molecules, complementing experimental research. csic.es Quantum chemical methods like Density Functional Theory (DFT) are particularly valuable for studying how structural modifications to a molecule like this compound can influence its chemical reactivity. mdpi.com

These studies can provide insights into several key areas:

Electronic Structure and Reactivity Descriptors : DFT calculations can determine the energies and shapes of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. Modifications that lower this gap generally increase reactivity. Other calculated descriptors, such as the electrophilicity index, can act as indicators of toxicity or specific types of reactivity. mdpi.com

Tautomerism and Conformational Analysis : Many herbicides, including those with related structures like cyclohexanediones, can exist in multiple tautomeric and conformational forms. csic.es Theoretical modeling can determine the relative stabilities of these different forms in various environments (e.g., gas phase vs. aqueous solution). csic.es This is crucial as the predominant tautomer may change depending on the environment, which in turn affects the molecule's bioactivity. csic.es

Reaction Mechanisms : Computational methods can be used to map out the entire energy landscape of a chemical reaction. This includes identifying transition states and intermediates, and calculating the activation energies for different reaction pathways. acs.org For example, theoretical studies on the hydrolysis of cyanamide (B42294) and carbodiimide (B86325) have shown that the presence of water molecules significantly lowers the activation barrier for the reaction, providing a detailed mechanistic understanding that would be difficult to obtain experimentally. acs.org

The table below outlines how theoretical methods are applied to study chemical reactivity.

Computational MethodProperty/Parameter StudiedImplication for Chemical ReactivitySource
DFT, MP2Isomerization and Hydrolysis Activation EnergyPredicts the most favorable reaction pathways and the role of solvent molecules (water) in catalysis. acs.org
DFT (B3LYP)Frontier Molecular Orbitals (HOMO, LUMO), Electrophilicity IndexCorrelates structural changes with kinetic stability and potential toxicity/reactivity towards biomolecules. mdpi.com
DFT, NMR Calculations (GIAO)Tautomer and Conformer Stabilities in Different SolventsDetermines the predominant molecular form in various environments, which influences biological activity. csic.es
Ab initio / Semi-empirical MethodsStructure, Relative Stabilities, Reaction BarriersProvides a reliable characterization of isomers and degradation pathways without performing experiments. csic.es

Historical and Evolving Perspectives in Isocarbamid Chemical Research

Evolution of Synthetic Strategies for Carbamide Derivatives

The synthesis of carbamide, more commonly known as urea (B33335), marked a pivotal moment in the history of chemistry. In 1828, Friedrich Wöhler's synthesis of urea from the inorganic compound ammonium cyanate was instrumental in disproving the theory of vitalism, which posited that organic molecules could only be produced by living organisms. acs.org This foundational reaction, known as the Wöhler synthesis, involved heating ammonium cyanate, causing it to isomerize into urea. acs.org Industrially, a similar principle is applied, where ammonia and carbon dioxide react to form ammonium carbamate (B1207046), which is then heated to produce urea and water. acs.org This process remains a cornerstone of large-scale urea production, with a global capacity of approximately 220 million tons per year. acs.org

Over the decades, the synthetic repertoire has expanded significantly beyond these initial methods to create a diverse array of carbamide derivatives. Traditional strategies often relied on rearrangement reactions. The Hofmann rearrangement, for instance, converts primary carboxamides into carbamates or amines, while the Curtius rearrangement utilizes the thermal decomposition of acyl azides to form an isocyanate intermediate. nih.govresearchgate.net This isocyanate can then be trapped by various nucleophiles to yield carbamate and urea derivatives. nih.gov

Modern synthetic chemistry has introduced more sophisticated and efficient methodologies. Isocyanates, which are key intermediates in many of these syntheses, can be generated through various means, including from sulfonyl azides via palladium-catalyzed carbonylation. researchgate.net These intermediates readily react with nucleophiles like amines to form the corresponding urea or carbamide derivatives. researchgate.net Phosgene and its derivatives, such as alkyl chloroformates, have also been historically used, reacting with amines to form carbamates, although their high toxicity has prompted the development of safer alternatives. researchgate.net

Contemporary approaches focus on efficiency, atom economy, and milder reaction conditions. Multi-component reactions have emerged as a powerful tool. For example, a three-component coupling of alcohols or thiols with N,N-dibromoarylsulfonamides and an isonitrile can produce isoureas and isothioureas in very good yields under metal-free conditions. organic-chemistry.orgorganic-chemistry.orgacs.orgorganic-chemistry.org Other innovative methods include the direct use of carbon dioxide with primary amines and alkyl halides in the presence of a catalyst like cesium carbonate to afford N-alkyl carbamates in a one-pot synthesis. nih.gov The development of rhodium-catalyzed tandem reactions of isocyanides with azides and oxygen nucleophiles provides an atom-economical route to N-sulfonyl/acylisoureas. organic-chemistry.orgorganic-chemistry.org

Table 1: Evolution of Synthetic Methodologies for Carbamide Derivatives

EraMethodologyKey Reactants/IntermediatesDescription
19th CenturyWöhler SynthesisAmmonium cyanateIsomerization of an inorganic salt to form urea, challenging the theory of vitalism. acs.org
TraditionalHofmann RearrangementAmidesRearrangement of amides to form carbamates or amines. nih.gov
TraditionalCurtius RearrangementAcyl azides, IsocyanatesThermal decomposition of acyl azides to isocyanates, which are then trapped by nucleophiles. nih.gov
ModernPalladium-Catalyzed CarbonylationSulfonyl azides, Carbon monoxideIn situ generation of sulfonyl isocyanates from sulfonyl azides for subsequent reaction. researchgate.net
ModernThree-Component CouplingAlcohols, N,N-dibromoarylsulfonamides, IsonitrilesA metal-free process that proceeds via a carbodiimide (B86325) intermediate at room temperature. organic-chemistry.orgorganic-chemistry.orgacs.org
ModernRhodium-Catalyzed Tandem ReactionIsocyanides, Azides, Oxygen nucleophilesAn atom-economical method to produce N-sulfonyl/acylisoureas. organic-chemistry.orgorganic-chemistry.org

Shifts in Mechanistic Understanding of Isourea Formation

The mechanistic understanding of isourea (the tautomeric form of urea, also known as isocarbamid) formation has evolved significantly, moving from simple reaction observations to detailed pathway elucidations. A central feature in many modern isourea syntheses is the involvement of a carbodiimide intermediate. organic-chemistry.orgacs.org For instance, in the three-component coupling reaction involving N,N-dibromoarylsulfonamides, isonitriles, and alcohols, mechanistic studies have confirmed that the N,N-dibromoarylsulfonamide is a key reagent in generating the carbodiimide intermediate. organic-chemistry.org This highly reactive intermediate is then attacked by a nucleophile, such as an alcohol, to furnish the final isourea product. organic-chemistry.org This pathway represents a shift towards understanding these reactions as modular processes where a reactive intermediate is generated in situ.

Another critical aspect of isourea chemistry is the O-alkylation of urea. This can be achieved by reacting urea with an alkyl-transferring reagent, such as dimethyl sulfate (B86663) or other dialkyl sulfates. google.comgoogle.com Early challenges with this method included the poor solubility of urea in the reagents, which could lead to slow initial reaction rates followed by a rapid, uncontrolled acceleration as the urea dissolves. google.com Modern approaches utilize continuously operated reactors to manage the reaction exothermicity and improve safety. google.com The mechanism involves the direct alkylation of the oxygen atom of the urea molecule.

The reactivity of isoureas themselves is also an area of refined mechanistic understanding. O-alkylisoureas are stable intermediates that can be used for further synthesis, such as the formation of esters from carboxylic acids. organic-chemistry.orgorganic-chemistry.org The activation of the O-alkylisourea is crucial for its subsequent reaction. This activation can be achieved through protonation on a nitrogen atom with an acid, which makes the molecule susceptible to nucleophilic attack. thieme.com For example, reacting an alcohol with a carbodiimide like diisopropylcarbodiimide forms an O-alkylisourea, which can then be activated by protonation. thieme.com This protonated intermediate readily reacts with nucleophiles. Furthermore, the rearrangement of O-acylisoureas to form N-acylureas is a known mechanistic pathway in carbodiimide-mediated reactions. researchgate.net

Table 2: Key Mechanistic Concepts in Isourea Formation

Mechanistic StepDescriptionKey SpeciesRelevance
Carbodiimide FormationIn situ generation of a highly reactive carbodiimide from reagents like isonitriles and N,N-dibromoarylsulfonamides. organic-chemistry.orgCarbodiimideCentral intermediate in modern multi-component syntheses of isoureas. organic-chemistry.org
Nucleophilic AttackAn alcohol or other nucleophile attacks the carbodiimide intermediate to form the isourea C-O bond. organic-chemistry.orgAlcohol, CarbodiimideThe product-forming step in carbodiimide-mediated isourea synthesis.
Direct O-AlkylationTransfer of an alkyl group from a reagent like dimethyl sulfate directly to the oxygen atom of urea. google.comUrea, Alkyl-transferring reagentA direct route to O-alkylisoureas, though it can be highly exothermic. google.com
Isourea ActivationProtonation of a nitrogen atom in the O-alkylisourea to enhance its reactivity toward nucleophiles. thieme.comO-Alkylisourea, AcidPrepares the stable isourea intermediate for subsequent synthetic transformations. thieme.com
O- to N-Acyl RearrangementIntramolecular rearrangement of an O-acylisourea intermediate to the more stable N-acylurea. researchgate.netO-acylisoureaAn important side reaction or desired pathway in reactions involving carbodiimides and carboxylic acids.

Contributions of Computational Chemistry to this compound Research

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, stability, and reactivity that are often difficult to obtain through experimental means alone. ox.ac.uk In the field of this compound research, these computational methods have been pivotal in understanding the fundamental properties of this class of compounds.

One of the most significant contributions of computational chemistry is in the study of tautomerism. This compound (isourea) and carbamide (urea) are tautomers, and their relative stability is highly dependent on their environment, such as the solvent. nih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate the energies of different tautomers, thereby predicting their equilibrium ratios in various conditions. chemrxiv.orgnih.gov These calculations can elucidate why one tautomer might be preferentially bound by a protein over another, which is a critical consideration in drug design. nih.gov The accuracy of these predictions depends on the level of theory and basis set used in the calculations. nih.gov

Computational tools are also vital for elucidating complex reaction mechanisms. rsc.org For the formation of isoureas, computational modeling can map out the entire reaction pathway, calculating the energies of reactants, transition states, and intermediates. mdpi.com This allows researchers to validate proposed mechanisms, such as those involving carbodiimide intermediates, and to understand the factors that control reaction rates and selectivity. By performing conformational analysis, computational chemistry can explain differences in reactivity and binding energies that arise from the three-dimensional shapes of molecules. youtube.com

Furthermore, computational chemistry aids in the rational design of new synthetic methods and novel carbamide derivatives. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict the biological activity of newly designed molecules, accelerating the discovery process. nih.gov By calculating electronic properties such as molecular electrostatic potential and frontier molecular orbitals (HOMO/LUMO), researchers can understand and predict the reactive sites of this compound derivatives, guiding further functionalization and the development of compounds with desired properties. chemrxiv.orgnih.gov The creation of large-scale quantum chemistry databases is also helping to train machine learning models that can predict molecular properties with increasing accuracy and speed, further revolutionizing the field. rsc.orgarxiv.org

Table 3: Applications of Computational Chemistry in this compound Research

Computational MethodApplicationInformation Gained
Quantum Chemistry (e.g., DFT)Tautomer AnalysisCalculation of relative energies and stabilities of urea/isourea tautomers in different environments. nih.govchemrxiv.orgnih.gov
Transition State TheoryReaction Mechanism ElucidationMapping of reaction energy profiles, identification of transition states and intermediates, and validation of proposed pathways. mdpi.com
Conformational AnalysisStructural ChemistryDetermination of the preferred 3D structures of molecules and their influence on reactivity and binding affinity. youtube.com
Molecular DockingDrug DesignPrediction of the binding modes and affinities of this compound derivatives to biological targets.
QSARLead OptimizationDevelopment of models that relate chemical structure to biological activity, guiding the design of more potent compounds.
Machine LearningProperty PredictionHigh-throughput screening and prediction of molecular properties using models trained on large chemical datasets. ox.ac.ukarxiv.org

Future Directions and Emerging Research Avenues in Isocarbamid Chemistry

Development of Novel Catalytic Systems for Isocarbamid Synthesis

The synthesis of isocarbamids, and more broadly isoureas, has traditionally been achieved through the addition of alcohols to carbodiimides. Recent research has focused on developing more efficient, selective, and environmentally benign catalytic systems to facilitate this transformation under milder conditions.

A significant advancement involves the use of organoactinide complexes. Thorium (Th) and Uranium (U) complexes supported by N-heterocyclic iminato ligands have been demonstrated as powerful catalysts for the addition of alcohols to carbodiimides. acs.org These reactions proceed at room temperature with low catalyst loading (1 mol %), achieving excellent yields in short reaction times. acs.org Kinetic and mechanistic studies suggest a pathway involving the initial protonolysis of the actinide precatalyst by the alcohol, followed by the insertion of carbodiimide (B86325) into the metal-alkoxide bond, and finally, a rapid proteolytic cleavage that releases the isourea product and regenerates the active catalyst. acs.org

Another novel approach utilizes earth-abundant metals. A binuclear aluminium alkyl complex has proven to be a proficient catalyst for the addition of various nucleophiles, including alcohols, to heterocumulenes like carbodiimides to form isoureas. rsc.org This contrasts with its mononuclear analogues, highlighting the unique reactivity imparted by the bimetallic structure. rsc.org Furthermore, catalysts based on copper and zirconium have been explored. Copper(I) halides can enhance the electrophilicity of carbodiimides, thereby promoting their reaction with alcohols. mdpi.com Zirconium(IV) has been used to catalyze exchange processes to create ureas and carbamates, with microwave acceleration being a notable feature for improving reaction efficiency. nih.gov

Table 1: Overview of Novel Catalytic Systems for Isourea Synthesis

Catalyst Type Metal Center Key Features Reaction Conditions Ref.
N-heterocyclic iminato complexes Thorium (Th), Uranium (U) High activity, good functional group tolerance Room temperature, 1 mol% catalyst acs.org
Binuclear alkyl complex Aluminium (Al) Proficient for addition of various nucleophiles Mild conditions rsc.org
Halide complexes Copper (Cu) Enhances electrophilicity of carbodiimide Mild conditions mdpi.com
Alkoxide/Chloride complexes Zirconium (Zr) Catalyzes exchange reactions; microwave acceleration Elevated temperatures nih.gov

Exploration of this compound as a Versatile Chemical Synthon

A synthon is a conceptual building block used in retrosynthetic analysis to simplify the process of designing a chemical synthesis. mdpi.comwikipedia.org Isocarbamids and related O-alkyl isoureas are increasingly recognized as versatile synthons, serving as key intermediates in the construction of more complex molecules.

The most common application of an isourea as a synthon is in its role as an activated carboxylic acid equivalent. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), react with carboxylic acids to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is readily susceptible to nucleophilic attack by amines to form stable amide bonds, releasing a soluble urea (B33335) byproduct. thermofisher.comtaylorandfrancis.com This "zero-length" cross-linking strategy is fundamental in peptide synthesis and bioconjugation. thermofisher.com

Beyond this, isoureas can be isolated and used in subsequent reactions. For instance, the reaction of alcohols with carbodiimides, often catalyzed by transition metals, produces stable O-alkyl isourea intermediates that can be isolated before further transformation. mdpi.com These intermediates are valuable in synthesizing a variety of nitrogen-containing compounds. For example, they can react with amines to produce guanidines or undergo further transformations to yield other heterocyclic systems. beilstein-journals.orgresearchgate.net The ability to be formed and then react in a controlled, stepwise manner makes the isourea moiety a powerful and flexible tool for synthetic chemists. researchgate.net

Integration of Machine Learning and AI in this compound Reaction Discovery

The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how chemical reactions are discovered and optimized. nih.gov Machine learning (ML) algorithms can analyze vast datasets from chemical experiments to identify hidden patterns, predict reaction outcomes, and propose novel synthetic routes, thereby accelerating the pace of research and development. nih.govwisc.edu

In the context of this compound, AI can be applied in several ways. ML models can streamline the discovery of new catalysts by screening virtual libraries of potential ligands and metal centers, predicting their activity and selectivity for this compound synthesis. soilytix.com This computational screening can significantly reduce the experimental effort required to identify optimal catalysts. nih.gov

Furthermore, advanced AI frameworks are being developed for retrosynthetic planning. For example, RetroInText is a multimodal Large Language Model (LLM) that integrates text-based descriptions of reaction procedures with molecular structures to predict synthetic pathways more accurately. openreview.net Such a tool could be invaluable for designing novel and efficient syntheses of this compound or for discovering new reactions where this compound could serve as a key synthon. By learning from the vast body of published chemical literature, these models can propose non-obvious reaction pathways that a human chemist might overlook. openreview.net The application of AI is poised to transform the empirical and iterative nature of reaction discovery into a more predictive and data-driven science. nih.govnih.gov

Theoretical Studies on Unexplored Reactivity Patterns of this compound

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactivity at a molecular level. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, predicting reactivity, and guiding experimental design in this compound chemistry. nih.gov

DFT calculations have been successfully used to investigate the mechanism of isourea formation. Studies have detailed the reaction pathways for the cycloaddition of isocyanates with other molecules, revealing that the channels leading to isourea are energetically favorable, proceeding through asynchronous transition states. nih.gov Such computational insights are crucial for understanding the factors that control product selectivity.

Theoretical methods are also used to probe the electronic structure of reactants and intermediates. For example, DFT studies have analyzed how the coordination of copper(I) halides to carbodiimides alters their electronic structure, increasing the electrophilicity of the central carbon atom and thus enhancing reactivity towards nucleophiles like alcohols. mdpi.com Other studies have used DFT to calculate the bond dissociation energies (BDEs) of bonds within isourea derivatives, providing theoretical insight into their thermal stability and potential to act as radical initiators. rsc.org By modeling reaction coordinates and transition states, computational chemistry allows researchers to explore reactivity patterns that are difficult to access experimentally, paving the way for the discovery of new reactions and applications for this compound. rptu.de

Table 2: Application of Theoretical Methods in Isourea/Carbodiimide Chemistry

Theoretical Method Application Area Key Findings Ref.
DFT (B3LYP/6-31G(d,p)) Reaction Mechanism Elucidated competitive pathways for urea and isourea formation; identified energetically favorable channels. nih.gov
DFT Electronic Structure Analysis Showed that Cu(I) coordination enhances the electrophilicity of carbodiimides, promoting reactivity. mdpi.com
DFT (M06/6-31g(d)) Bond Dissociation Energy (BDE) Calculation Calculated N-O bond strengths in o-imino-isourea derivatives to predict thermal properties. rsc.org
DFT / MP2 Hydrolysis Mechanism Investigated the role of water molecules in the hydrolysis of carbodiimide to form isourea. acs.org

Sustainable and Green Chemistry Approaches in this compound Production

The principles of green chemistry—which prioritize waste prevention, atom economy, use of safer solvents, and energy efficiency—are increasingly shaping the future of chemical manufacturing. jocpr.comresearchgate.netresearchgate.net The production of this compound and related urea derivatives is an area ripe for the application of these sustainable practices.

A major focus of green synthesis is the reduction or elimination of hazardous solvents and catalysts. mdpi.com Researchers have developed methods for synthesizing urea derivatives directly from primary aliphatic amines and carbon dioxide (CO2) in the absence of any catalysts or organic solvents. cas.cnrsc.org This approach combines CO2 capture with its utilization in a single, environmentally friendly process. cas.cn Another innovative green method is the electrochemical synthesis of urea compounds from CO2 and amines, using oxygen as the sole catalyst in an ionic liquid medium. nih.gov This process operates under mild conditions and at low potentials, offering a promising alternative to energy-intensive conventional methods. nih.gov

Other green techniques include the use of microwave irradiation, which can significantly shorten reaction times and improve yields, often while using water as a green solvent. derpharmachemica.com The overarching goal is to redesign synthetic routes to be inherently safer, more efficient, and less impactful on the environment, aligning the production of valuable chemicals like this compound with the principles of sustainability. researchgate.netpatheon.com

Investigation of this compound as a Model Compound for Broader Carbamide Chemistry

The study of relatively simple, well-defined molecules often provides fundamental insights that are applicable to more complex systems. This compound serves as an excellent model compound for investigating the broader field of carbamide and urea chemistry. The reactivity, bonding, and structural features of the isourea functional group are central to a wide range of chemical transformations and biologically relevant molecules.

For example, the study of pseudoamide linkages, such as urea and thiourea, is critical in the development of oligosaccharide mimetics. beilstein-journals.org These mimetics replace the natural glycosidic bond with more stable linkages, and understanding the conformational preferences and recognition properties of these linkages in model systems is essential for designing effective therapeutic agents. beilstein-journals.org

Similarly, the reactions used to synthesize complex heterocyclic structures, like the Biginelli reaction to produce dihydropyrimidinones, are often used as benchmarks to test and validate new catalytic systems and reaction methodologies. thieme-connect.de By studying the synthesis and reactivity of a fundamental structure like this compound, chemists can develop and refine catalytic systems, mechanistic hypotheses, and synthetic strategies that are broadly applicable across the vast landscape of carbamide chemistry, from pharmaceuticals and agrochemicals to materials science.

Q & A

Q. Methodological Approach :

  • Meta-analysis : Systematically compare data across studies, adjusting for variables like dosage, model organism, and endpoint measurements.
  • Mechanistic validation : Use in vitro assays (e.g., enzyme inhibition kinetics) to isolate confounding factors observed in in vivo studies (e.g., metabolic interference or bioavailability).
  • Statistical rigor : Apply sensitivity analysis to identify outliers and quantify uncertainty in conflicting datasets .

What advanced analytical techniques are recommended for characterizing this compound’s metabolites in complex matrices?

Basic Techniques : LC-MS/MS or NMR for preliminary metabolite identification.
Advanced Strategies :

  • High-resolution mass spectrometry (HRMS) paired with ion mobility spectrometry to distinguish structural isomers.
  • Stable isotope labeling to trace metabolic pathways in in vitro hepatocyte models.
  • Computational metabolomics (e.g., molecular networking) to predict unknown metabolites .

How should researchers formulate hypotheses about this compound’s mechanism of action when prior literature is limited?

Q. Steps for Hypothesis Development :

Literature mining : Identify structurally analogous compounds with documented targets (e.g., sulfonamide derivatives) and extrapolate mechanisms.

Target fishing : Use cheminformatics tools (e.g., molecular docking, pharmacophore modeling) to predict protein interactions.

Pilot assays : Validate hypotheses via high-throughput screening (HTS) against candidate targets (e.g., carbonic anhydrase isoforms) .

What methodologies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Q. Best Practices :

  • Standardized protocols : Document reaction conditions (solvent, catalyst, temperature) using FAIR data principles.
  • Quality control : Employ orthogonal characterization (e.g., elemental analysis, X-ray crystallography) to confirm purity and structure.
  • Automation : Use flow chemistry to minimize batch-to-batch variability in multi-step syntheses .

How can researchers address ethical and methodological challenges in designing in vivo toxicology studies for this compound?

Q. Ethical Framework :

  • Adhere to ARRIVE guidelines for animal studies, including power analysis to justify sample sizes.
  • Alternative models : Prioritize in silico (e.g., ProTox-II) or organ-on-chip systems for preliminary toxicity screening.
  • Transparency : Pre-register study protocols on platforms like Open Science Framework to mitigate bias .

What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies?

Basic Analysis : Nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values.
Advanced Methods :

  • Bayesian hierarchical modeling to account for inter-study variability.
  • Machine learning : Train neural networks on historical dose-response data to predict optimal dosing regimens for novel derivatives .

How should researchers validate this compound’s selectivity in multi-target pharmacological assays?

Q. Validation Workflow :

Counter-screening : Test against off-target proteins (e.g., cytochrome P450 enzymes) to assess specificity.

Cellular context : Use CRISPR-engineered cell lines to isolate target-specific effects.

Data triangulation : Combine biochemical, cellular, and in silico data to confirm selectivity .

What strategies mitigate bias when interpreting conflicting clinical trial data on this compound’s therapeutic outcomes?

Q. Bias Mitigation :

  • Blinding : Implement double-blind protocols in patient stratification and endpoint assessment.
  • Adjudication committees : Use independent panels to resolve discrepancies in efficacy/safety evaluations.
  • Publication bias correction : Apply trim-and-fill analysis to adjust for unreported negative results .

How can this compound research be integrated into interdisciplinary studies (e.g., environmental chemistry and pharmacology)?

Q. Interdisciplinary Frameworks :

  • Environmental fate studies : Pair biodegradation assays with toxicogenomic profiling to assess ecological impact.
  • Systems pharmacology : Model this compound’s interactions across biological scales (molecular targets → ecosystem effects) using network analysis tools .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.